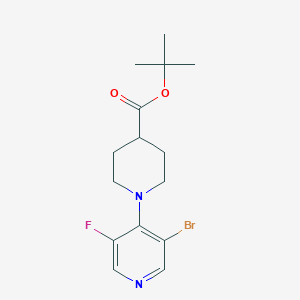
Tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate
概要
説明
The compound "Tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate" is a chemical entity that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The tert-butyl group is a common protecting group in organic synthesis, and the presence of bromo and fluoro substituents on the pyridine ring suggests potential for activity in medicinal chemistry due to the electron-withdrawing effects that can influence biological interactions.
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step reactions starting from simple precursors. For example, the synthesis of tert-butyl 4-oxopiperidine-1-carboxylate derivatives involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi followed by alkylation, yielding various substituted piperidines . Similarly, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involves amination of an iodo-nitroaniline derivative, indicating that halogenated precursors are useful for further functionalization . These methods highlight the versatility of piperidine derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex and is often confirmed using spectroscopic techniques such as NMR, MS, and FT-IR, as well as X-ray crystallography. For instance, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was determined using a modified Bruylants approach, which is indicative of the sophisticated methods required to elucidate the structures of such compounds . Additionally, DFT studies are commonly used to optimize the molecular structure and predict physical properties, as seen in the study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including nucleophilic substitution, oxidation, halogenation, and elimination reactions, as part of their synthesis . The presence of functional groups such as the tert-butyl ester and halogenated aromatic rings allows for further transformations, which can be utilized in the development of pharmaceuticals and other biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as fluorine and bromine can affect the compound's reactivity and interaction with biological targets. The steric bulk introduced by the tert-butyl group can also influence the compound's physical properties and solubility. Computational methods like DFT, MEP, and FMO analyses provide insights into the electronic structure and potential reactivity of these compounds .
科学的研究の応用
Synthesis and Chemical Intermediates
Tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate is a compound of interest in the synthesis of various chemical intermediates. For example, it has been identified as a precursor in the synthesis of Vandetanib, a therapeutic agent, through a series of chemical reactions involving substitution, deprotection, and cyclization, highlighting its utility in complex organic syntheses and potential for industrial-scale production due to favorable yields and commercial value (Mi, 2015).
Metallation of Heteroaromatic Compounds
The compound has relevance in the study of metallation processes of π-deficient heteroaromatic compounds. Research has shown that lithiation of similar heterocyclic compounds, like 3-fluoropyridine, can be chemoselectively controlled to produce various substituted pyridines under different conditions. This indicates the potential for this compound to serve as a substrate in regioselective metallation reactions, contributing to the synthesis of diverse heterocyclic structures (Marsais & Quéguiner, 1983).
Synthesis of N-heterocycles
The use of related tert-butyl compounds in asymmetric synthesis of N-heterocycles, such as piperidines and pyrrolidines, has been extensively reviewed. These methodologies provide access to a wide range of structurally diverse N-heterocycles that are key motifs in natural products and pharmaceuticals. This suggests that this compound could be similarly employed in the stereoselective construction of N-heterocycles, leveraging its tert-butyl and piperidine components (Philip et al., 2020).
Environmental and Ecotoxicological Research
While the specific compound this compound was not directly linked to environmental studies, related tert-butyl compounds have been investigated for their environmental behavior, fate, and ecotoxicity. For example, studies on synthetic phenolic antioxidants, including tert-butyl derivatives, have highlighted their widespread environmental occurrence and potential toxicity, suggesting a need for research into the environmental impact of tert-butyl-containing compounds (Liu & Mabury, 2020).
特性
IUPAC Name |
tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrFN2O2/c1-15(2,3)21-14(20)10-4-6-19(7-5-10)13-11(16)8-18-9-12(13)17/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWQUZCOKMFROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)C2=C(C=NC=C2F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001124998 | |
| Record name | 4-Piperidinecarboxylic acid, 1-(3-bromo-5-fluoro-4-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001124998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1613193-36-4 | |
| Record name | 4-Piperidinecarboxylic acid, 1-(3-bromo-5-fluoro-4-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1613193-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinecarboxylic acid, 1-(3-bromo-5-fluoro-4-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001124998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

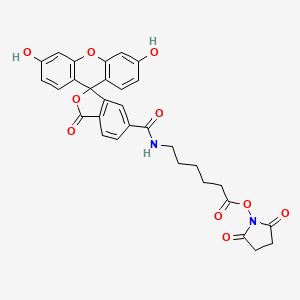
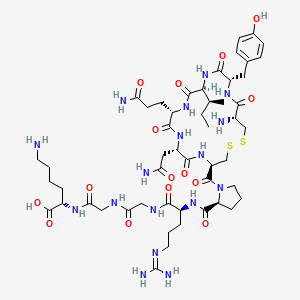
![(6R)-6-[(3S,10S,13R,14R,17R)-3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B3028036.png)


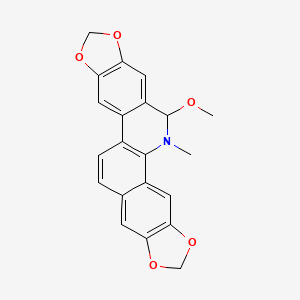
![tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B3028047.png)
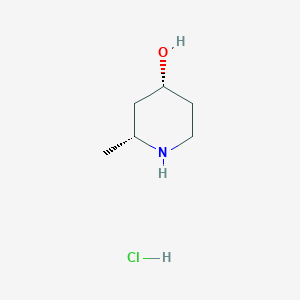
![tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B3028051.png)
![(3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride](/img/structure/B3028052.png)
![2-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B3028053.png)
![1-Boc-1,6-Diazaspiro[3.3]Heptane Hemioxalate](/img/structure/B3028054.png)
![1-Azaspiro[3.3]heptane hemioxalate](/img/structure/B3028055.png)
![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/structure/B3028056.png)